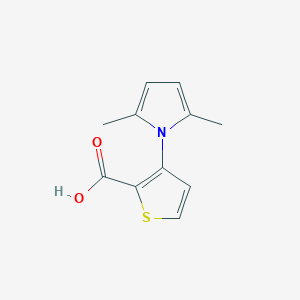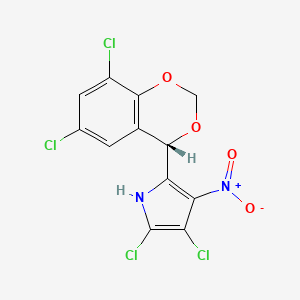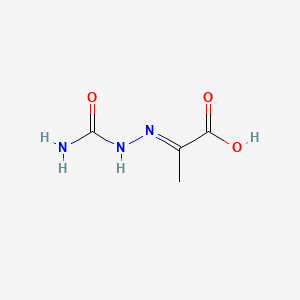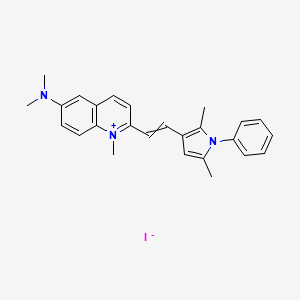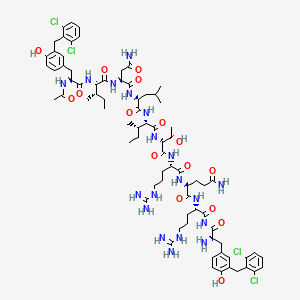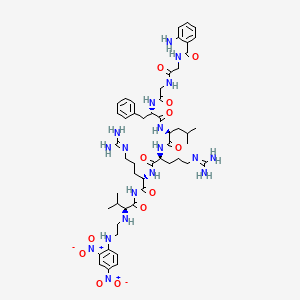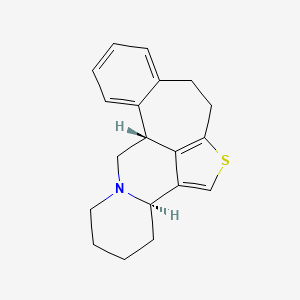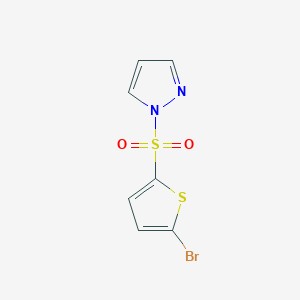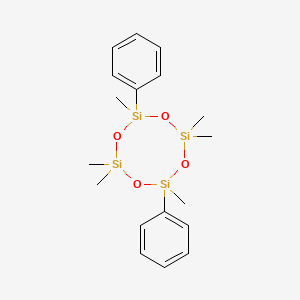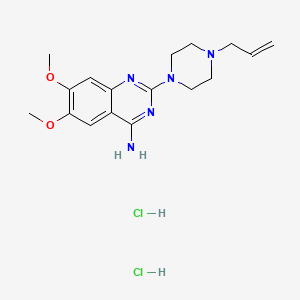
Quinazosin hydrochloride
Übersicht
Beschreibung
Quinazosin Hydrochloride is an antihypertensive compound that functions as an α1-adrenergic receptor antagonist . It is primarily used to manage high blood pressure by relaxing blood vessels, allowing blood to flow more easily. This compound is part of the quinazoline class, which is known for its diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinazosin Hydrochloride typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of 2-aminobenzoylhydrazide with suitable aldehydes or ketones in organic solvents . The reaction conditions often involve the use of glacial acetic acid and sodium acetate to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include mechanosynthesis and solid-state melt reactions, which are efficient for producing quinazoline derivatives . Quality control measures, such as spectroscopic and X-ray diffraction methods, are employed to ascertain the structure and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Quinazosin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können Chinazolinderivate in ihre entsprechenden Amine umwandeln.
Substitution: Quinazosin-Hydrochlorid kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Chinazolinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Chlor oder Brom.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Chinazolin- und Chinazolinonderivate, die eine Reihe von biologischen Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Quinazosin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Quinazosin-Hydrochlorid entfaltet seine Wirkung, indem es α1-Adrenozeptoren blockiert, die sich auf den glatten Muskelzellen der Blutgefäße befinden. Durch die Hemmung dieser Rezeptoren verhindert die Verbindung die Bindung von Noradrenalin, einem Neurotransmitter, der Vasokonstriktion verursacht. Dies führt zur Entspannung der Blutgefäße und einer anschließenden Senkung des Blutdrucks . Die beteiligten molekularen Ziele umfassen die α1-Adrenozeptoren und zugehörigen Signalwege, die den Gefäßtonus regulieren .
Ähnliche Verbindungen:
Prazosin: Ein weiterer α1-Adrenozeptor-Antagonist, der zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt wird.
Doxazosin: Ähnlich wie Quinazosin-Hydrochlorid wird es für Bluthochdruck und Harnverhalt im Zusammenhang mit gutartiger Prostatahyperplasie verwendet.
Terazosin: Ebenfalls ein α1-Adrenozeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit: Quinazosin-Hydrochlorid ist einzigartig in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil, was im Vergleich zu anderen ähnlichen Verbindungen Vorteile hinsichtlich Wirksamkeit und Nebenwirkungsprofil bieten kann .
Wirkmechanismus
Quinazosin Hydrochloride exerts its effects by blocking α1-adrenergic receptors, which are found on the smooth muscle cells of blood vessels. By inhibiting these receptors, the compound prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the α1-adrenergic receptors and associated signaling pathways that regulate vascular tone .
Vergleich Mit ähnlichen Verbindungen
Prazosin: Another α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Similar to Quinazosin Hydrochloride, it is used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Terazosin: Also an α1-adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other similar compounds .
Eigenschaften
CAS-Nummer |
7262-00-2 |
|---|---|
Molekularformel |
C17H25Cl2N5O2 |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H |
InChI-Schlüssel |
LJEPCGWMLNUFDA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl |
Aussehen |
Solid powder |
| 7262-00-2 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Quinazosin hydrochloride; Quinazosin HCl; CP 11332-1; CP-11,332-1; Quinazosine hydrochloride. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


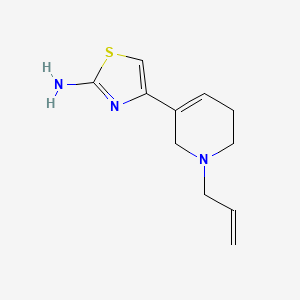
![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)
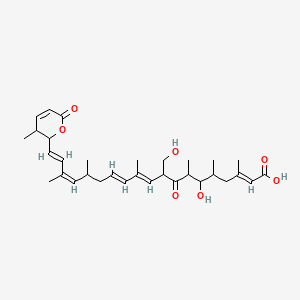
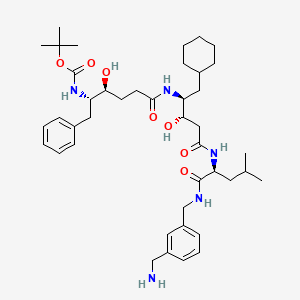
![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)
